molecular formula C24H23ClO2 B1683873 Ospemifene CAS No. 128607-22-7

Ospemifene

Cat. No. B1683873
M. Wt: 378.9 g/mol
InChI Key: LUMKNAVTFCDUIE-VHXPQNKSSA-N
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Description

Ospemifene is an oral selective estrogen receptor modulator (SERM) with tissue-specific estrogenic agonist/antagonist effects . It is used to treat moderate to severe dyspareunia (painful intercourse) and moderate to severe vaginal dryness caused by menopause .


Synthesis Analysis

The method developed by Cambrex uses standard plant equipment and requires only two synthetic steps and one recrystallization, minimizing waste and use of solvents . The synthesis reduced a seven-step synthesis to a two-step synthesis .


Molecular Structure Analysis

Ospemifene is a small molecule with a molecular weight of 378.891 and a chemical formula of C24H23ClO2 . It selectively binds to estrogen receptors and either stimulates or blocks estrogen’s activity in different tissue types .


Chemical Reactions Analysis

Ospemifene’s metabolism was investigated as part of its development . The metabolism of ospemifene is mediated by Cytochrome P450 enzymes .


Physical And Chemical Properties Analysis

Ospemifene is a small molecule with a molecular weight of 378.891 and a chemical formula of C24H23ClO2 .

Scientific Research Applications

Ospemifene in Postmenopausal Vulvovaginal Atrophy

Ospemifene, a selective estrogen receptor modulator, has been studied for its efficacy in treating vulvovaginal atrophy in postmenopausal women. Clinical trials demonstrate its ability to improve symptoms such as dyspareunia significantly. It's noteworthy that ospemifene has shown to be well tolerated, presenting a favorable safety profile without inducing significant endometrial changes or stimulating breast tissue, suggesting its potential as a safe therapeutic option for long-term use in postmenopausal women experiencing vulvovaginal atrophy (Simon et al., 2012; Portman et al., 2013; Bachmann et al., 2009).

Ospemifene and Bone Health

Research indicates ospemifene's potential positive effects on bone turnover markers in postmenopausal women, suggesting a beneficial impact on bone health. This includes a reduction in bone resorption markers and a possible protective effect against bone density loss, positioning ospemifene as a candidate for preventing osteoporosis in this demographic (Constantine et al., 2016; Komi et al., 2004).

Ospemifene and Lower Urinary Tract Infections

A study exploring ospemifene's efficacy in preventing recurrent lower urinary tract infections (UTIs) in postmenopausal women with vulvovaginal atrophy reported a significant reduction in UTI episodes and symptoms. This finding underscores ospemifene's potential role in enhancing the quality of life for women suffering from recurrent UTIs by improving urogenital health (Schiavi et al., 2018).

Safety And Hazards

Ospemifene may increase the risk of blood clots, stroke, heart attack, or breast cancer . It should not be used if you are pregnant or plan to become pregnant as it could harm the unborn baby or cause birth defects .

Future Directions

Ospemifene is the first non-estrogen treatment approved for moderate to severe dyspareunia in women with menopause-related vulvar and vaginal atrophy . The drug is approved in the USA, and application for EU regulatory approval is underway .

properties

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMKNAVTFCDUIE-VHXPQNKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025426
Record name Ospemifene
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Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble, Soluble in methanol, Soluble in ethanol
Record name Ospemifene
Source DrugBank
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Record name Ospemifene
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Ospemifene is a next generation SERM (selective estrogen receptor modulator) that selectively binds to estrogen receptors and either stimulates or blocks estrogen's activity in different tissue types. It has an agonistic effect on the endometrium., OSPHENA is an estrogen agonist/antagonist with tissue selective effects. Its biological actions are mediated through binding to estrogen receptors. This binding results in activation of estrogenic pathways in some tissues (agonism) and blockade of estrogenic pathways in others (antagonism).
Record name Ospemifene
Source DrugBank
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Record name Ospemifene
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ospemifene

Color/Form

Crystals from ethanol + water, White to off-white crystalline powder

CAS RN

128607-22-7
Record name Ospemifene
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Record name Ospemifene
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Record name Ospemifene
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Record name 2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}ethan-1-ol
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Record name OSPEMIFENE
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Record name Ospemifene
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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